Cas no 2229108-43-2 (3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol)
3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol
- EN300-1945852
- 2229108-43-2
-
- Inchi: 1S/C11H9F3O/c1-2-8-5-3-4-6-9(8)7-10(15)11(12,13)14/h1,3-6,10,15H,7H2
- InChI Key: HDACRPGBKCZYHS-UHFFFAOYSA-N
- SMILES: FC(C(CC1C=CC=CC=1C#C)O)(F)F
Computed Properties
- Exact Mass: 214.06054939g/mol
- Monoisotopic Mass: 214.06054939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2Ų
3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1945852-0.05g |
3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |
2229108-43-2 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1945852-0.1g |
3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |
2229108-43-2 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1945852-0.25g |
3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |
2229108-43-2 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1945852-0.5g |
3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |
2229108-43-2 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1945852-1.0g |
3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |
2229108-43-2 | 1g |
$986.0 | 2023-05-31 | ||
| Enamine | EN300-1945852-2.5g |
3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |
2229108-43-2 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1945852-5.0g |
3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |
2229108-43-2 | 5g |
$2858.0 | 2023-05-31 | ||
| Enamine | EN300-1945852-10.0g |
3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |
2229108-43-2 | 10g |
$4236.0 | 2023-05-31 | ||
| Enamine | EN300-1945852-1g |
3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |
2229108-43-2 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1945852-5g |
3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |
2229108-43-2 | 5g |
$2858.0 | 2023-09-17 |
3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol
Introduction to 3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol (CAS No. 2229108-43-2)
3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2229108-43-2, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound, characterized by its ethynyl substituent and trifluoromethyl group, exhibits unique structural and electronic properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both electron-withdrawing and electron-donating groups in its molecular framework allows for diverse chemical transformations, enabling its application in synthetic methodologies that are critical for drug discovery.
The structural motif of 3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol consists of a phenyl ring linked to a propanol backbone via an ethynyl group, with the addition of three fluorine atoms at the terminal carbon. This configuration imparts enhanced lipophilicity and metabolic stability, which are desirable attributes in pharmaceutical candidates. The trifluoromethyl group, in particular, is known for its ability to modulate pharmacokinetic properties such as solubility and bioavailability, making it a common feature in drug molecules designed for optimal therapeutic efficacy.
In recent years, there has been a surge in research focused on fluorinated compounds due to their improved pharmacological profiles. Studies have demonstrated that the introduction of fluorine atoms can lead to increased binding affinity to biological targets, reduced metabolic degradation, and enhanced resistance to enzymatic degradation. The compound 3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol exemplifies these advantages, serving as a versatile building block for the synthesis of more complex molecules. Its dual functionality—combining an alkyne group with an alcohol—provides multiple sites for chemical modification, facilitating the construction of diverse pharmacophores.
One of the most compelling applications of 3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol lies in its role as a precursor in the synthesis of biologically active compounds. Researchers have leveraged its reactive sites to develop novel inhibitors targeting various disease pathways. For instance, derivatives of this compound have been explored as potential kinase inhibitors, where the trifluoromethyl group aids in optimizing interactions with the active site of the enzyme. Additionally, the ethynyl functionality has been utilized in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in constructing biaryl scaffolds found in many pharmaceuticals.
The pharmaceutical industry has shown particular interest in fluorinated alcohols due to their potential as prodrugs or intermediates for antiviral and anticancer agents. The stability conferred by the trifluoromethyl group ensures that 3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol remains intact under physiological conditions until it is metabolically activated at the target site. This characteristic is particularly advantageous in drug design, where maintaining structural integrity during transit through biological systems is crucial. Recent studies have highlighted its utility in generating compounds with enhanced antitumor properties by modulating receptor binding affinities.
From a synthetic chemistry perspective, 3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol represents an excellent example of how functional group manipulation can yield compounds with tailored properties. The combination of an aromatic ring with an alkyne and a fluorinated alcohol allows for innovative synthetic strategies that would be challenging to achieve with simpler precursors. Advances in catalytic methods have further expanded the applications of this compound, enabling more efficient and scalable synthesis routes. These developments have not only accelerated drug discovery but also opened new avenues for exploring structure-activity relationships (SAR) in medicinal chemistry.
The growing body of literature on fluorinated compounds underscores their importance in modern drug development. 3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol stands out as a key intermediate due to its versatility and the broad spectrum of biological activities exhibited by its derivatives. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are expected to play an increasingly pivotal role in addressing unmet medical needs. The ability to fine-tune molecular properties through strategic functionalization ensures that such intermediates remain at the forefront of pharmaceutical innovation.
In conclusion,3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol (CAS No. 2229108-43-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse synthetic applications and contribute to the design of novel therapeutic agents with improved pharmacological profiles. As advancements in synthetic methodologies continue to evolve,this compound will undoubtedly remain a valuable asset for chemists and biologists striving to develop next-generation drugs that address complex diseases more effectively.
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